Cas no 479079-15-7 (tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

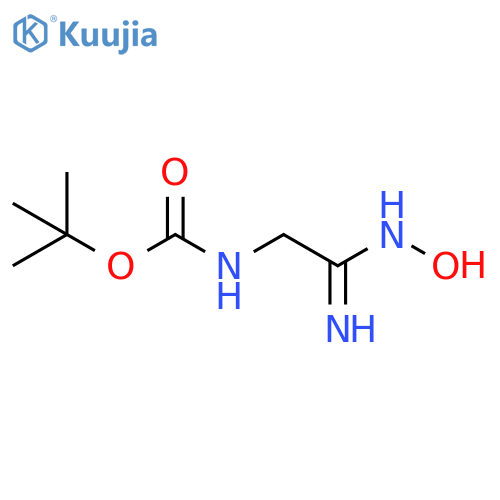

479079-15-7 structure

商品名:tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

CAS番号:479079-15-7

MF:C7H15N3O3

メガワット:189.212301492691

MDL:MFCD11052410

CID:931565

PubChem ID:73010823

tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [2-(hydroxyamino)-2-iminoethyl]-, 1,1-dimethylethyl ester (9CI)

- tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate

- tert-butyl 2-amino-2-(hydroxyimino)ethylcarbamate

- 479079-15-7

- Carbamic acid, [(2Z)-2-(hydroxyamino)-2-iminoethyl]-, 1,1-dimethylethyl ester

- tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

- 479080-20-1

- tert-butyl (2-amino-2-(hydroxyimino)ethyl)carbamate

- AKOS017417390

- tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl]methyl}carbamate

- tert-butyl N-(2-amino-2-hydroxyiminoethyl)carbamate

- DB-352837

- XH0789

- tert-Butyl [2-amino-2-(hydroxyimino)ethyl]carbamate

- tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

-

- MDL: MFCD11052410

- インチ: InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)

- InChIKey: HPWSTQITVJEUMH-UHFFFAOYSA-N

- ほほえんだ: O=C(OC(C)(C)C)NCC(NO)=N

計算された属性

- せいみつぶんしりょう: 189.111

- どういたいしつりょう: 189.111

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.9A^2

- 疎水性パラメータ計算基準値(XlogP): 0.1

tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107426-1g |

TERT-BUTYL (N-HYDROXYCARBAMIMIDOYLMETHYL)CARBAMATE |

479079-15-7 | 98+% | 1g |

¥1272.00 | 2024-05-12 | |

| eNovation Chemicals LLC | K08328-1g |

tert-butyl 2-amino-2-(hydroxyimino)ethylcarbamate |

479079-15-7 | >95% | 1g |

$185 | 2024-05-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058824-1g |

tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate |

479079-15-7 | 95+% | 1g |

4078.0CNY | 2021-07-10 | |

| Enamine | EN300-53816-1.0g |

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |

479079-15-7 | 95% | 1g |

$61.0 | 2023-06-08 | |

| TRC | B872173-500mg |

tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate |

479079-15-7 | 500mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-53816-0.5g |

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |

479079-15-7 | 95% | 0.5g |

$47.0 | 2023-06-08 | |

| Enamine | EN300-53816-25.0g |

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |

479079-15-7 | 95% | 25g |

$904.0 | 2023-06-08 | |

| abcr | AB301945-1 g |

tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate; 95% |

479079-15-7 | 1 g |

€131.40 | 2023-07-20 | ||

| Fluorochem | 047486-1g |

tert-Butyl(N-hydroxycarbamimidoylmethyl)carbamate |

479079-15-7 | 95% | 1g |

£51.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058824-1g |

tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate |

479079-15-7 | 95+% | 1g |

4078CNY | 2021-05-07 |

tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

479079-15-7 (tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:479079-15-7)tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

清らかである:99%/99%

はかる:5g/10g

価格 ($):167.0/268.0